1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, and a sugar moiety with multiple hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione typically involves multiple steps, including the formation of the pyrimidine ring and the attachment of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones .
Scientific Research Applications
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Cytarabine: A nucleoside analog used in chemotherapy.
5-Fluoro-2′-deoxyuridine: An antineoplastic agent.
Cytosine β-D-arabinofuranoside: Used in antiviral therapies.
Uniqueness
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H13F3N2O6 |
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Molecular Weight |
326.23 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13F3N2O6/c1-10(21)6(18)5(3-17)22-8(10)16-2-4(11(12,13)14)7(19)15-9(16)20/h2,5-6,8,17-18,21H,3H2,1H3,(H,15,19,20)/t5-,6?,8-,10+/m1/s1 |
InChI Key |
DOAUZOKYYTTZMR-LIAMNEFRSA-N |
Isomeric SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)C(F)(F)F)O |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O)O |
Origin of Product |
United States |
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